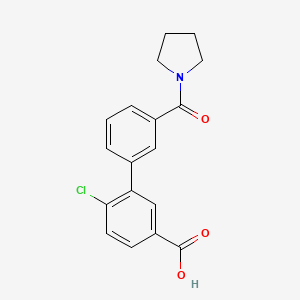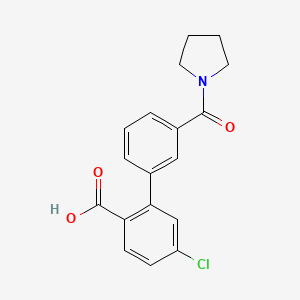
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid (also known as 2-MPCPBA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and has the molecular formula C14H15NO3. 2-MPCPBA is a white powder with a melting point of 166-167 °C and a boiling point of 309-310 °C. It is soluble in methanol and ethyl acetate, and is insoluble in water.
科学研究应用
2-MPCPBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) in order to study the enzyme’s activity. It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) to study the enzyme’s activity. In addition, 2-MPCPBA has been used as a substrate for the enzyme tyrosine hydroxylase (TH) in order to study the enzyme’s activity.
作用机制
2-MPCPBA is an inhibitor of monoamine oxidase B (MAO-B). It binds to the active site of the enzyme and prevents it from breaking down monoamines, such as dopamine, norepinephrine, and serotonin. As a result, these monoamines are able to accumulate in the body and act as neurotransmitters. 2-MPCPBA is also an inhibitor of acetylcholinesterase (AChE), which breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, 2-MPCPBA increases the amount of acetylcholine in the body, which can lead to increased cognitive performance. 2-MPCPBA is also an inhibitor of tyrosine hydroxylase (TH), which is an enzyme involved in the synthesis of dopamine. By inhibiting TH, 2-MPCPBA can lead to increased levels of dopamine in the body, which can lead to improved mood and cognitive performance.
Biochemical and Physiological Effects
2-MPCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and tyrosine hydroxylase (TH). As a result, it can lead to increased levels of monoamines, such as dopamine, norepinephrine, and serotonin, as well as increased levels of acetylcholine and dopamine. In addition, 2-MPCPBA has been shown to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, as well as to reduce inflammation.
实验室实验的优点和局限性
2-MPCPBA has several advantages and limitations when used in laboratory experiments. One advantage of 2-MPCPBA is that it is relatively easy to synthesize. It can also be stored at room temperature, which makes it convenient to use in experiments. Additionally, 2-MPCPBA is relatively stable and has a long shelf life.
However, there are also some limitations to using 2-MPCPBA in laboratory experiments. One limitation is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, 2-MPCPBA is not very selective, which means that it can inhibit other enzymes in addition to the ones it is intended to target.
未来方向
In the future, 2-MPCPBA could be used in a variety of ways. For example, it could be used to develop new drugs for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, 2-MPCPBA could be used to develop new drugs for the treatment of depression and anxiety. It could also be used to develop new drugs for the treatment of addiction and substance abuse. Finally, 2-MPCPBA could be used to develop new drugs for the treatment of pain.
合成方法
2-MPCPBA is synthesized via a multi-step process. The first step involves the reaction of 3-pyrrolidinylcarbonyl chloride with benzoic acid in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonyl)benzoic acid. The second step involves the reaction of this intermediate with phenylmagnesium bromide in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid.
属性
IUPAC Name |
2-methoxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17-15(8-5-9-16(17)19(22)23)13-6-4-7-14(12-13)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXJPCZJNQXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692105 |
Source


|
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261940-91-3 |
Source


|
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














